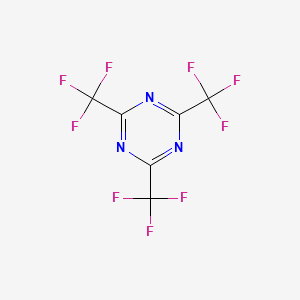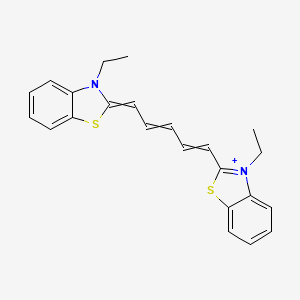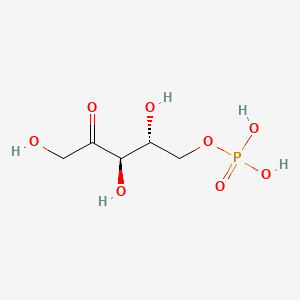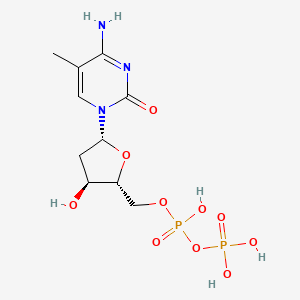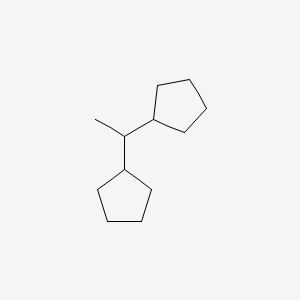
1,1-Dicyclopentylethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1, 1'-Ethylidenebis-cyclopentane belongs to the class of organic compounds known as saturated hydrocarbons. These are hydrocarbons that contains only saturated carbon atoms, which are linked to one another through single bonds. These includes alkanes and cycloalkanes. 1, 1'-Ethylidenebis-cyclopentane is considered to be a practically insoluble (in water) and relatively neutral molecule. 1, 1'-Ethylidenebis-cyclopentane has been primarily detected in saliva.
1,1'-Ethylidenebis-cyclopentane is a cycloalkane.
Applications De Recherche Scientifique
Applications in Environmental Engineering
- Environmental Remediation : 1,1-Dicyclopentylethane derivatives, like 1,4-Dioxane, are used in environmental engineering, particularly for groundwater contamination issues. Advanced Oxidation Processes (AOPs) are highlighted as the primary technology for treating such contaminants due to their resilience against biotic and abiotic degradation (Zenker, Borden, & Barlaz, 2003).
Applications in Organic Chemistry
- Catalysis in Organic Reactions : The compound plays a role in catalytic processes in organic chemistry, such as the palladium-catalyzed transformation of methylenecyclopropanes into cyclobutenes. This reaction underlines the importance of 1,1-Dicyclopentylethane in facilitating complex organic reactions (Shi, Liu, & Tang, 2006).
Applications in Polymer Science
Polyurethane Synthesis : In polymer science, derivatives of 1,1-Dicyclopentylethane are key in synthesizing various types of polyurethanes. These derivatives provide specific properties like thermal stability and mechanical strength to the polymers (More et al., 2013).
Advanced Materials Development : The compound contributes to the development of advanced materials, such as allophanate-derived networks in polyurethane synthesis. These materials have significant applications in various industries, including biomedical and nanotechnology (Stern, 2018).
Applications in Medicinal Chemistry
- Contrast Agents in Medical Imaging : In medicinal chemistry, derivatives of 1,1-Dicyclopentylethane are utilized in the design of contrast agents for Magnetic Resonance Imaging (MRI). These agents enhance the quality of imaging, aiding in more accurate diagnostics (Hermann et al., 2008).
Propriétés
Numéro CAS |
4413-21-2 |
|---|---|
Nom du produit |
1,1-Dicyclopentylethane |
Formule moléculaire |
C12H22 |
Poids moléculaire |
166.3 g/mol |
Nom IUPAC |
1-cyclopentylethylcyclopentane |
InChI |
InChI=1S/C12H22/c1-10(11-6-2-3-7-11)12-8-4-5-9-12/h10-12H,2-9H2,1H3 |
Clé InChI |
XWKIKXOZAGBKSO-UHFFFAOYSA-N |
SMILES |
CC(C1CCCC1)C2CCCC2 |
SMILES canonique |
CC(C1CCCC1)C2CCCC2 |
Autres numéros CAS |
4413-21-2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



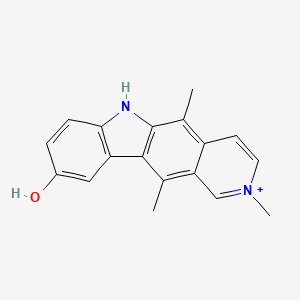
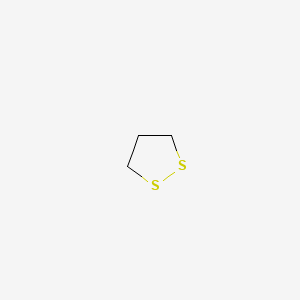
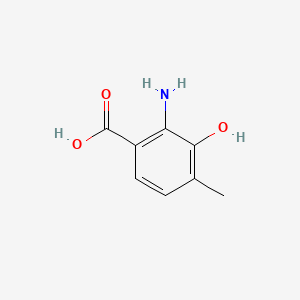
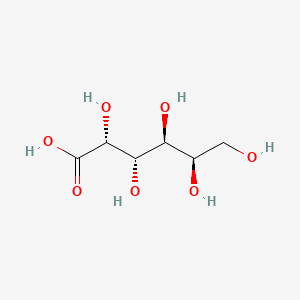
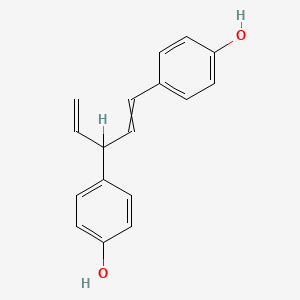
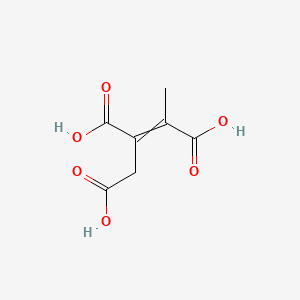
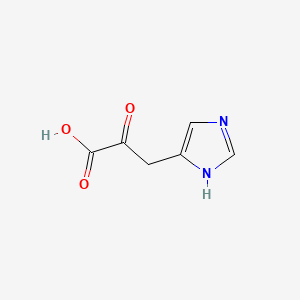
![Methyl 10-acetyloxy-3,4-dihydroxy-1,16-dimethyl-11,19-dioxo-6,12,20-trioxahexacyclo[13.7.0.02,8.05,9.08,13.017,21]docosa-17,21-diene-5-carboxylate](/img/structure/B1197493.png)
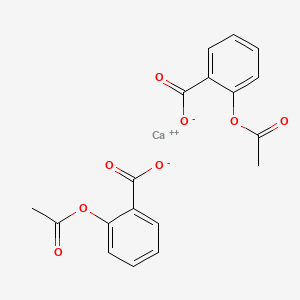
![Benzo[b]naphtho[2,1-d]thiophene](/img/structure/B1197495.png)
